(R)-(-)-2-Aminobutane, also known as (R)-sec-Butylamine, is an optically active primary amine widely used as a chiral building block and a resolving agent in chemical synthesis. Its stereospecific nature is critical for producing enantiomerically pure compounds, particularly in the pharmaceutical and materials science sectors. The procurement of this specific (R)-enantiomer is often dictated by the required stereochemistry of the final target molecule, where substitution with its enantiomer or the racemic mixture would lead to significant loss of biological activity or undesired material properties. [1]
In stereospecific applications, substituting (R)-(-)-2-Aminobutane with its racemate, (±)-2-Aminobutane, or its (S)-(+)-enantiomer is a critical process failure. Using the racemate introduces a 50% impurity of the incorrect stereoisomer, drastically reducing the yield of the target molecule and requiring costly and difficult purification steps. Using the (S)-(+)-enantiomer will produce the incorrect enantiomer of the final product, which can exhibit drastically lower efficacy or different, potentially harmful, biological activity. [1] This makes the choice of the correct, enantiomerically pure starting material a primary driver of process efficiency, yield, and final product viability.
The synthesis of the active antitubercular agent (S,S)-Ethambutol is critically dependent on the use of a stereochemically pure precursor derived from (R)-(-)-2-Aminobutane. [1] The biological activity resides almost exclusively in the (S,S)-enantiomer, which is reported to be 200-500 times more potent than the (R,R)-enantiomer that would be derived from (S)-(+)-2-Aminobutane. [2] The use of racemic 2-aminobutane would result in a mixture of stereoisomers, including the less active (R,R)-form and the meso-isomer, compromising the therapeutic efficacy and purity of the final API. [2]
| Evidence Dimension | Biological Potency of Downstream Product |
| Target Compound Data | Forms the precursor to (S,S)-Ethambutol, the highly active therapeutic agent. |
| Comparator Or Baseline | (S)-(+)-2-Aminobutane, which forms the precursor to (R,R)-Ethambutol, is 200-500 times less potent. |
| Quantified Difference | 20,000% - 50,000% higher potency of the target therapeutic product. |
| Conditions | In vitro and in vivo studies of antitubercular activity. |
For the synthesis of Ethambutol, the (R)-enantiomer is not a preference but an absolute requirement to produce the effective and regulatory-approved API.
In the resolution of racemic 2-arylpropionic acids (profens), (R)-(-)-2-aminobutane serves as an effective resolving agent to selectively crystallize the diastereomeric salt of one enantiomer. For example, in the resolution of racemic ibuprofen, reaction with (R)-(-)-2-aminobutane allows for the separation of the desired (S)-ibuprofen, which is 160 times more potent than its (R)-enantiomer. [1] While other chiral amines like (S)-α-methylbenzylamine can be used, (R)-(-)-2-aminobutane provides a viable and efficient alternative for isolating the therapeutically active enantiomer, demonstrating its utility in industrial-scale purification processes. [2]
| Evidence Dimension | Pharmacological Potency of Resolved Product |
| Target Compound Data | Enables isolation of (S)-Ibuprofen, the active enantiomer. |
| Comparator Or Baseline | The unresolved (R)-Ibuprofen enantiomer is ~160 times less potent. |
| Quantified Difference | Enables a >99% increase in the specific activity of the final isolated product compared to the discarded enantiomer. |
| Conditions | Diastereomeric salt crystallization from a solution of racemic ibuprofen. |
This compound provides a direct, practical route to isolate high-value, enantiomerically pure APIs from inexpensive racemic mixtures, making it a key procurement choice for process chemists.
(R)-(-)-2-Aminobutane can function as a chiral structure-directing agent (template) in the synthesis of homochiral metal-organic frameworks (MOFs) or other porous materials. [1] The specific stereochemistry of the amine is imprinted into the material's structure, creating chiral pores essential for applications like enantioselective separation or asymmetric catalysis. Using the racemic amine would lead to a non-chiral (centrosymmetric) or a racemic conglomerate material, which lacks the ability to differentiate between enantiomers. The use of the (S)-enantiomer would produce a material with the opposite, mirror-image chirality. [2]
| Evidence Dimension | Chirality of Final Material |
| Target Compound Data | Produces a homochiral porous material with a specific (R)-directed stereochemistry. |
| Comparator Or Baseline | Racemic (±)-2-Aminobutane produces an achiral material or a racemic mixture of crystals, unsuitable for enantioselective applications. |
| Quantified Difference | 100% vs. 0% enantioselective capability in the resulting bulk material. |
| Conditions | Solvothermal synthesis of porous coordination polymers or related materials. |
For creating materials with enantioselective properties, the stereochemical purity of this precursor directly determines the functionality of the final product; substitution is not an option.
For the industrial synthesis of drugs where the stereocenter is derived from the amine, such as in the production of (S,S)-Ethambutol. In this context, (R)-(-)-2-Aminobutane is the only viable choice to ensure the formation of the therapeutically active stereoisomer. [1]
As a primary resolving agent in the large-scale separation of racemic carboxylic acids, such as profen-class NSAIDs (e.g., ibuprofen, naproxen). Its use allows for the cost-effective isolation of the more pharmacologically active (S)-enantiomer via diastereomeric salt crystallization. [2]
In the synthesis of advanced materials like chiral Metal-Organic Frameworks (MOFs) or chiral stationary phases for chromatography. The absolute configuration of (R)-(-)-2-Aminobutane is directly transferred to the material, creating a framework capable of separating racemic mixtures or catalyzing asymmetric reactions. [3]
Flammable;Corrosive;Irritant;Environmental Hazard